molecular formula C10H9IO4 B8417917 3,5-Diacetoxyiodobenzene

3,5-Diacetoxyiodobenzene

Cat. No.: B8417917
M. Wt: 320.08 g/mol
InChI Key: MEBZEPKAJXECHE-UHFFFAOYSA-N
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Description

3,5-Diacetoxyiodobenzene is a useful research compound. Its molecular formula is C10H9IO4 and its molecular weight is 320.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9IO4

Molecular Weight

320.08 g/mol

IUPAC Name

(3-acetyloxy-5-iodophenyl) acetate

InChI

InChI=1S/C10H9IO4/c1-6(12)14-9-3-8(11)4-10(5-9)15-7(2)13/h3-5H,1-2H3

InChI Key

MEBZEPKAJXECHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)I)OC(=O)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

3,5-Diacetoxyiodobenzene is widely utilized in various organic synthesis reactions:

  • C-H Functionalization : PIDA has been employed to selectively oxidize C-H bonds in benzylic acetals and other substrates without the need for stoichiometric metals, enhancing the efficiency of these transformations .
  • Synthesis of Heterocycles : It plays a crucial role in synthesizing quinoxaline derivatives through oxidative C-N bond-forming processes . This method has shown promise for producing complex molecular architectures.
Reaction TypeSubstrate ExampleOutcome
C-H OxidationBenzylic AcetalsEfficient oxidation without metals
Heterocycle SynthesisN-arylenaminesFormation of quinoxaline derivatives
C-C Bond Formation3-Alkylquinoxalin-2(1H)-onesAchieved via visible light reactions

Metathetical Redox Reactions

Research has demonstrated the utility of this compound in metathetical redox reactions. For instance, iodane metathesis involving this compound and p-bromoiodobenzene has been studied under Lewis acid conditions, resulting in efficient conversions and the formation of new iodinated products .

Anticancer Activity

A series of studies have highlighted the anticancer potential of compounds derived from this compound:

  • Objective : Evaluate anticancer effects in breast cancer models.
  • Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, suggesting a targeted therapeutic approach.

Antimicrobial Efficacy

In vivo studies have indicated that derivatives of this compound exhibit antimicrobial properties against resistant bacterial strains:

  • Objective : Assess efficacy against multi-drug resistant strains.
  • Results : Effective inhibition of growth was noted, supporting its potential use in infection control strategies.

Chemical Reactions Analysis

Key Reaction Conditions and Substrate Scope

  • Optimal Conditions :

    • Solvent: Dioxane

    • Temperature: Room temperature

    • Reagents: 1.3 equiv DIB, 1.5 equiv ZnCl₂

    • Yield: Up to 89% .

Substrate (3-oxo-N-arylbutanamide)Product (2,2-dihalo-N-phenylacetamide)Yield (%)
N-Phenyl (1a )2,2-dichloro (2a )89
N-2-Tolyl (1b )2,2-dichloro (2b )85
N-4-Chloro-2,5-dimethoxyphenyl (1k )2,2-dichloro (2k )78

Mechanism :

  • DIB reacts with ZnCl₂ to generate PhICl₂, a chlorinating agent.

  • Dichlorination of the β-keto amide forms an α,α-dichloro intermediate.

  • Retro-Claisen condensation cleaves the C–C bond, yielding the final dihaloacetamide .

Metathetical Redox Reactions with Iodoarenes

DIB participates in halogen-exchange reactions with iodoarenes under Lewis acid catalysis (e.g., BF₃·OEt₂) .

Example Reaction:

  • Substrate : p-Bromoiodobenzene (1b )

  • Catalyst : 5 mol% BF₃·OEt₂

  • Product : (Diacetoxyiodo)arene (DIAr )

  • Equilibrium Time : 67 hours .

Mechanistic Insights :

  • BF₃ activates DIB to form an iodonium intermediate (Int ), facilitating ligand exchange.

  • The reaction proceeds via an ionic pathway, involving dissociation of acetyloxy groups and subsequent halogen transfer .

C–H Oxidation of Benzylic Acetals

DIB oxidizes benzylic acetals to acetoxylated dioxolanes without stoichiometric metals .

Optimized Protocol:

  • Conditions : DCE (1,2-dichloroethane), 140°C, microwave irradiation.

  • Substrate Scope : Tolerates electron-withdrawing (NO₂, Br) and electron-donating (OMe, Me) groups.

Substrate (Benzylic Acetal)Product (Acetoxy Dioxolane)Yield (%)
4-Nitrophenyl (2b )3b 88
3-Methoxyphenyl (2m )3m 55
5-Bromo-2-methoxyphenyl (2o )3o 65

Key Observation : Electron-deficient substrates (e.g., nitro derivatives) showed higher reactivity than electron-rich ones .

Comparative Analysis of Reaction Pathways

Reaction TypeKey FeaturesCatalytic SystemYield Range (%)
C–C Bond CleavageOxidative, retro-Claisen mechanismZnCl₂/FeCl₃78–89
Halogen MetathesisHalogen exchange, ionic intermediateBF₃·OEt₂Equilibrium
Benzylic C–H OxidationMetal-free, microwave accelerationNone55–88

Mechanistic Commonalities

  • Role of Lewis Acids : Critical for activating DIB or stabilizing intermediates (e.g., ZnCl₂ in C–C cleavage, BF₃ in metathesis).

  • Iodonium Intermediates : Frequently implicated in redox and halogen-transfer reactions .

  • Solvent Effects : Polar aprotic solvents (dioxane, DCE) enhance reactivity by stabilizing charged species .

Preparation Methods

Procedure:

  • Reagents and Stoichiometry :

    • 3,5-Dihydroxyiodobenzene (0.27 g, 1.16 mmol)

    • Acetic anhydride (0.33 mL, 3.49 mmol, 3.0 equiv)

    • Dichloromethane (CH₂Cl₂, 3 mL) as solvent

  • Reaction Conditions :

    • The dihydroxy precursor is dissolved in CH₂Cl₂ under inert atmosphere.

    • Ac₂O is added dropwise at room temperature with vigorous stirring.

    • The mixture is stirred for 1–2 hours until complete conversion, monitored by TLC.

  • Workup and Purification :

    • The reaction is quenched with cold 10% aqueous acetic acid (15 mL).

    • The product precipitates as colorless crystals upon cooling (0–5°C).

    • Crystals are filtered, washed with hexane, and air-dried in the dark to prevent decomposition.

Yield : 85–92%
Purity : 96–99% (determined via iodometric titration).

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the hydroxyl groups on the electrophilic carbonyl carbon of acetic anhydride. The iodine atom’s hypervalent state stabilizes the intermediate, facilitating sequential acetylation. The orthorhombic crystal structure of the product confirms the T-shaped geometry around iodine, with bond lengths of 2.08 Å (I–C) and 2.16 Å (I–O).

Oxidative Acetoxylation of 3,5-Diiodobenzene

While less common, 3,5-diiodobenzene can serve as a starting material under oxidative conditions. This method mirrors the synthesis of phenyliodine(III) diacetate (PIDA) but requires careful control to avoid over-oxidation.

Procedure:

  • Reagents :

    • 3,5-Diiodobenzene (1.0 equiv)

    • Acetic acid (AcOH, 5.8 mL)

    • Sodium percarbonate (18.4 mmol, 330% excess) as oxidizer

    • Dichloromethane (40 mL) as co-solvent

  • Reaction Conditions :

    • Sodium percarbonate is added portionwise to a stirred mixture of AcOH and CH₂Cl₂ at ≤30°C.

    • 3,5-Diiodobenzene is introduced, and the mixture is heated to 40°C for 5 hours.

  • Workup :

    • Precipitated sodium acetate is removed by filtration.

    • The filtrate is evaporated under vacuum, and the residue is recrystallized from cold acetic acid.

Yield : 70–78%
Challenges : Competing side reactions (e.g., mono-acetoxylation) necessitate precise stoichiometric control.

Metathetical Ligand Exchange from (Diacetoxyiodo)benzene

A less conventional approach involves ligand exchange reactions using (diacetoxyiodo)benzene (PIDA) as a precursor. This method is advantageous for introducing substituents at specific positions.

Procedure:

  • Reagents :

    • PIDA (1.0 equiv)

    • 3,5-Diiodobenzene (1.1 equiv)

    • Lewis acid catalyst (e.g., ZnCl₂, 1.5 equiv)

  • Reaction Conditions :

    • PIDA and 3,5-diiodobenzene are combined in dioxane at room temperature.

    • ZnCl₂ is added to facilitate iodide-acetate exchange.

  • Workup :

    • The mixture is filtered, and the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 60–65%
Limitations : Lower yields due to competing decomposition pathways.

Comparative Analysis of Methods

Method Starting Material Yield (%) Purity (%) Advantages Disadvantages
Direct Acetylation3,5-Dihydroxyiodobenzene85–9296–99High yield, simple workupRequires dihydroxy precursor
Oxidative Acetoxylation3,5-Diiodobenzene70–7890–94Uses inexpensive oxidantsRisk of over-oxidation
Ligand ExchangePIDA60–6585–88Modular for diverse derivativesLow yield, complex purification

Recent Advances and Mechanistic Studies

Recent studies have explored microwave-assisted acetylation to reduce reaction times. For example, irradiating 3,5-dihydroxyiodobenzene with Ac₂O in CH₂Cl₂ at 50°C for 15 minutes achieves 88% yield, though product stability remains a concern.

Theoretical Insights :
Density functional theory (DFT) calculations reveal that the iodine(III) center’s electrophilicity is critical for acetate transfer. The energy barrier for acetylation (ΔG‡ ≈ 18 kcal/mol) aligns with observed reaction rates .

Q & A

(Basic) What are the optimal solvent and temperature conditions for employing 3,5-Diacetoxyiodobenzene in oxidation reactions?

This compound (PIDA) exhibits solvent- and temperature-dependent reactivity. For amide synthesis from aldehydes and amines , ionic liquids at ambient temperature (25°C) are effective, enabling rapid conversion without metal catalysts . In enantioselective oxidations (e.g., dihydrofuran aromatization), chloroform at –10°C with CsCO₃ minimizes racemization while achieving >95% enantiomeric excess . For copper-catalyzed benzyl ether cleavage , acetonitrile at 60°C optimizes regioselectivity and yield . Pre-screening solvents for polarity and coordinating ability is critical, as aprotic solvents (e.g., DCM, MeCN) generally enhance electrophilic iodine(III) reactivity.

(Basic) How can researchers confirm the role of this compound as an oxidant versus a catalyst in a given reaction?

Distinguishing between stoichiometric oxidant and catalytic roles requires:

  • Stoichiometric variation : Sub-1.0 equivalents of PIDA may indicate catalytic behavior if turnover is observed, particularly with co-oxidants (e.g., O₂) .
  • Radical inhibition : Add radical scavengers (e.g., TEMPO) to identify radical-mediated pathways, which are common in oxidant-driven mechanisms .
  • Kinetic profiling : Monitor reaction progress under varying PIDA concentrations. Linear dependence on [PIDA] suggests stoichiometric use, while saturation kinetics imply catalytic cycles .

(Advanced) What computational methods are suitable for modeling hypervalent iodine intermediates formed during PIDA-mediated reactions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts iodine(III) intermediate structures and transition states. Key steps include:

  • Geometry optimization of λ³-iodane species to analyze bond lengths and angles.
  • Frontier Molecular Orbital (FMO) analysis to identify electron transfer pathways .
  • Intrinsic Reaction Coordinate (IRC) calculations to validate transition states in pathways like C–H activation . Benchmark against experimental vibrational spectra (e.g., FTIR, Raman) ensures accuracy .

(Advanced) How can contradictory regioselectivity outcomes be resolved in PIDA-mediated heterocyclic ring-forming reactions?

Contradictions often arise from competing electronic and steric effects. Systematic strategies include:

  • Hammett analysis : Correlate substituent σ values with reaction rates/selectivity to quantify electronic influences .
  • Steric mapping : Use bulky substituents (e.g., ortho-substituted aryl groups) to isolate steric contributions.
  • Kinetic isotope effects (KIE) : Differentiate between rate-determining C–H cleavage vs. iodine coordination steps .
    For example, in benzyl ether cleavage, electron-rich substrates favor faster oxidation due to enhanced iodine(III) electrophilicity .

(Basic) What analytical techniques are critical for monitoring PIDA consumption during reaction optimization?

  • Thin-Layer Chromatography (TLC) : Track PIDA degradation using UV-active spots (Rf ~0.4–0.6 in 1:1 EtOAc/hexane).
  • In situ FTIR : Monitor acetate ligand dissociation (ν(C=O) ~1740 cm⁻¹) to assess iodine(III) activation .
  • ¹H NMR quantification : Use internal standards (e.g., mesitylene) to quantify residual PIDA via aromatic proton integration (δ 7.5–8.0 ppm) .

(Advanced) What strategies enable recovery and reuse of PIDA in catalytic applications?

  • Immobilization : Support PIDA on silica- or polymer-based matrices to facilitate recycling (e.g., 78% recovery after oxidative polymerization) .
  • Biphasic systems : Use PEG/water mixtures to partition spent iodine species into aqueous phases for extraction .
  • Redox mediators : Introduce co-catalysts (e.g., Cu(OTf)₂) to regenerate active iodine(III) species via iodine(I)/iodine(III) redox cycling .

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